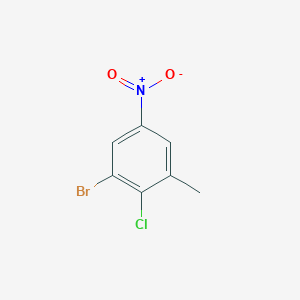

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

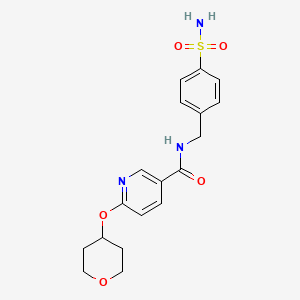

“N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H16N2O2S and a molecular weight of 288.37. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .

Synthesis Analysis

The synthesis of thiophene derivatives like “this compound” often involves condensation reactions . For instance, the Gewald reaction involves a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of “this compound” is based on the thiophene scaffold, which is a five-membered ring containing one sulfur atom . This structure is a bioisostere of the phenyl groups, which are found in a wide range of active drugs and both natural and synthetic medicines .Chemical Reactions Analysis

Thiophene derivatives are known for their chemical reactivity. They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学的研究の応用

Synthesis and Crystal Structure

The synthesis and crystallographic analysis of related compounds provide insights into their structural properties, which are crucial for understanding their reactivity and potential applications in materials science and drug design. For instance, compounds with similar structures have been synthesized and characterized to reveal their molecular configurations and intermolecular interactions, aiding in the design of novel materials and bioactive molecules (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Mechanisms

Research into the reactivity of thiophene derivatives under various conditions helps in expanding the toolbox of synthetic chemistry. Studies have explored 1,3-dipolar cycloaddition reactions and microwave-assisted synthesis, demonstrating the versatility of thiophene derivatives in constructing complex molecular architectures (Helvetica Chimica Acta, 1972); (Heteroatom Chemistry, 2009).

Material Science Applications

The development of aromatic-aliphatic polyamides incorporating thiophene units showcases the application of these compounds in creating new materials with desirable thermal and mechanical properties. These materials have potential uses in various industries, including electronics and coatings (Journal of Applied Polymer Science, 2001).

Biological Activity

Some studies have focused on designing thiophene derivatives as inhibitors of specific enzymes, highlighting their potential as therapeutic agents. The synthesis and evaluation of thiophene-based compounds for their activity against enzymes like acetylcholinesterase indicate the pharmaceutical relevance of these molecules (Journal of Molecular Structure, 2021).

Anticancer and CNS Activities

Research into thiophene derivatives also extends to their anticancer properties and central nervous system (CNS) depressant activities. These studies underscore the potential of thiophene compounds in developing new treatments for cancer and neurological conditions (Russian Journal of General Chemistry, 2021); (Asian Journal of Research in Chemistry, 2011).

作用機序

While the specific mechanism of action for “N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide” is not mentioned in the retrieved sources, it’s worth noting that thiophene derivatives are known to exhibit a variety of biological activities. They have been shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents .

将来の方向性

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

N-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-10-3-5-11(6-4-10)21-9-13(18)17-15-12(7-8-20-15)14(19)16-2/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUNHCURBIJMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2990929.png)

![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)

![N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B2990941.png)

![5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2990945.png)

![ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2990946.png)

![4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile](/img/structure/B2990949.png)